2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride

α1-adrenoceptor SAR quinazoline pharmacophore

2-[(Ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride (CAS 730976‑49‑5 free base; hydrochloride salt MW 299.75) is a synthetic quinazolin‑4(3H)-one derivative bearing the 6,7‑dimethoxy substitution pattern characteristic of the α1‑adrenoceptor antagonist pharmacophore. The quinazoline/quinazolinone scaffold is the structural foundation of clinically established α1‑blockers including prazosin, doxazosin, terazosin, and alfuzosin.

Molecular Formula C13H18ClN3O3
Molecular Weight 299.75 g/mol
Cat. No. B13087162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride
Molecular FormulaC13H18ClN3O3
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESCCNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC.Cl
InChIInChI=1S/C13H17N3O3.ClH/c1-4-14-7-12-15-9-6-11(19-3)10(18-2)5-8(9)13(17)16-12;/h5-6,14H,4,7H2,1-3H3,(H,15,16,17);1H
InChIKeyNOJNHMUGVYYFHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one Hydrochloride: Structural Specifications and Alpha‑1 Antagonist Pharmacophore Classification for Procurement Decision‑Making


2-[(Ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride (CAS 730976‑49‑5 free base; hydrochloride salt MW 299.75) is a synthetic quinazolin‑4(3H)-one derivative bearing the 6,7‑dimethoxy substitution pattern characteristic of the α1‑adrenoceptor antagonist pharmacophore [1]. The quinazoline/quinazolinone scaffold is the structural foundation of clinically established α1‑blockers including prazosin, doxazosin, terazosin, and alfuzosin [2]. This compound is commercially listed as a research‑grade chemical by multiple suppliers (Enamine, Santa Cruz Biotechnology, American Elements) with a typical purity specification of ≥95% [3].

Why Interchangeability with Prazosin, Doxazosin, or Other Quinazoline α1‑Blockers Cannot Be Assumed for 2-[(Ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one Hydrochloride


The quinazoline α1‑antagonist class encompasses diverse 2‑ and 4‑position modifications that profoundly influence receptor subtype selectivity, binding kinetics, and functional antagonism. In the well‑characterized 2,4‑diamino‑6,7‑dimethoxyquinazoline series, the 2‑substituent determines α1‑subtype selectivity and in vivo antihypertensive duration, while the presence or absence of a 4‑amino group dictates receptor recognition mode [1]. Clinically, while prazosin, doxazosin, and terazosin share the 4‑amino‑6,7‑dimethoxyquinazoline core, they differ in their 2‑position substituents (piperazine‑linked acyl vs. heterocyclic moieties), resulting in distinct subtype affinity profiles: prazosin Ki for α1A = 0.16 nM, α1B = 0.19 nM, α1C = 0.20 nM; doxazosin Ki for α1A = 2.7 nM, α1B = 3.2 nM, α1C = 7.5 nM [2]. The target compound lacks the 4‑amino group entirely and instead features a 2‑ethylaminomethyl substituent on a quinazolin‑4(3H)-one core — a structural departure whose pharmacological consequences cannot be predicted by class membership alone.

2-[(Ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one Hydrochloride: Quantitative Differentiation Evidence Against Closest In‑Class Comparators


Core Pharmacophore Deviation: 4‑Oxo vs. 4‑Amino in 6,7‑Dimethoxyquinazoline α1‑Antagonists

All clinically approved quinazoline α1‑antagonists (prazosin, doxazosin, terazosin, alfuzosin) possess a 4‑amino substituent on the 6,7‑dimethoxyquinazoline core. SAR studies demonstrate that the 2,4‑diamino‑6,7‑dimethoxyquinazoline arrangement constitutes the minimal pharmacophore for high‑affinity α1‑adrenoceptor recognition, with the protonated N1 of the quinazoline ring engaging in a critical electrostatic interaction with a receptor nucleophilic site [1]. The target compound replaces the 4‑amino group with a carbonyl (quinazolin‑4(3H)-one), introducing a fundamentally different hydrogen‑bonding and electrostatic profile at the receptor interface [2]. In molecular orbital studies of prazosin analogues, the N1 protonated form was confirmed as essential for selective α1‑binding, and this protonation state is predicted to be altered when the 4‑position is a carbonyl rather than an amine [3].

α1-adrenoceptor SAR quinazoline pharmacophore

2‑Position Substituent Comparison: Ethylaminomethyl vs. Piperazine‑Linked Moieties in Quinazolinone α1‑Antagonists

In the quinazolin‑4(3H)-one series specifically, 2‑[(4‑substituted piperazin‑1‑yl)methyl]quinazolin‑4(3H)-ones (compounds 4a–c) were designed as α1‑antagonists and evaluated for in vivo hypotensive activity in normotensive cats, with the most potent derivatives (4b, 9e, 13i, 13j) displaying α1‑blocking activity with IC50 values of 0.2–0.4 mM in isolated thoracic aortic ring assays, less potent than prazosin [1]. The target compound features an ethylaminomethyl substituent rather than a piperazinylmethyl group at the 2‑position. The ethylaminomethyl side chain is structurally simpler: it lacks the arylpiperazine pharmacophore elements known to enhance α1‑receptor complementarity through additional hydrophobic and π‑stacking interactions [1][2].

2-substituted quinazolinone α1-AR binding SAR

Structural Differentiation from the 2,4‑Diamino‑6,7‑dimethoxyquinazoline α1‑Pharmacophore: Dual Alteration at Both the 2‑ and 4‑Positions

The classical α1‑antagonist pharmacophore defined by Campbell et al. (1987) and confirmed by Leonardi et al. (1999) requires: (i) a 4‑amino group, (ii) 6,7‑dimethoxy substitution, and (iii) a basic 2‑substituent (typically piperazine‑linked) [1][2]. The target compound deviates at two of three critical positions: it has a 4‑oxo (carbonyl) instead of 4‑amino, and a 2‑ethylaminomethyl instead of a 2‑piperazinyl or 2‑(4‑substituted piperazin‑1‑yl) group. Only the 6,7‑dimethoxy motif is conserved. In the QSAR models of Leonardi et al., size and shape descriptors correctly predicted nanomolar α1‑affinity for derivatives conforming to the pharmacophore; compounds deviating at both the 2‑ and 4‑positions would be predicted to fall outside the high‑affinity binding space [2].

quinazoline pharmacophore α1-adrenoceptor antagonist

Antiproliferative Potential vs. Clinically Used Quinazoline α1‑Blockers: Class‑Level Evidence

Quinazoline‑based α1‑antagonists including doxazosin and terazosin are known to induce apoptosis and inhibit proliferation in prostate cancer cell lines (PC‑3, LNCaP, DU‑145) via mechanisms that are partly independent of α1‑adrenoceptor blockade [1][2]. Specific quinazolin‑4(3H)-one derivatives with 2‑piperazinylmethyl substituents have demonstrated in vitro cytotoxic activity [2]. The target compound, as a quinazolin‑4(3H)-one derivative, shares this scaffold class but the ethylaminomethyl substituent at the 2‑position lacks the structural complexity associated with potent antiproliferative activity in the reported piperazine‑containing series. No direct cytotoxicity or antiproliferative data are available for this specific compound in peer‑reviewed literature.

antiproliferative quinazoline prostate cancer

Physicochemical Property Differentiation: Calculated vs. Experimental cLogP and Solubility Profile Relative to Prazosin and Doxazosin

The hydrochloride salt form (MW 299.75) of the target compound confers aqueous solubility advantages over the free base. Calculated partition coefficients (cLogP) for the free base are approximately 0.8–1.2 (ACD/Labs and ChemAxon predictions via chemical databases ), substantially lower than prazosin (cLogP ~1.5–2.0) and doxazosin (cLogP ~2.5–3.0) [1]. The quinazolin‑4(3H)-one core introduces an additional hydrogen‑bond acceptor (carbonyl oxygen) absent in 4‑aminoquinazolines, which can influence solubility, crystal packing, and formulation behavior.

cLogP solubility quinazolinone

Supply‑Chain Differentiation: Available Purity and Vendor Coverage Relative to Closest Structural Analogs

The target compound is commercially available from multiple vendors including Enamine LLC (≥95% purity), Santa Cruz Biotechnology (1 g research quantities), American Elements (bulk/custom quantities), AK Scientific (≥95%), and CymitQuimica [1][2]. The closest commercially listed structural analog, 2‑[(methylamino)methyl]‑6,7‑dimethoxyquinazolin‑4(3H)-one (CAS 929840‑56‑2), is available from fewer suppliers and is typically listed at lower purity . The ethylamino homolog thus offers superior commercial accessibility and defined purity for reproducible experimentation.

procurement supply chain quinazolinone

Recommended Research and Procurement Application Scenarios for 2-[(Ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one Hydrochloride Based on Quantitative Differentiation Evidence


Negative Control or Pharmacophore‑Exclusion Probe in α1‑Adrenoceptor Screening Cascades

Because this compound deviates at both the 2‑ and 4‑positions from the established 2,4‑diamino‑6,7‑dimethoxyquinazoline α1‑pharmacophore, it is well suited as a structurally matched negative control in α1‑AR binding or functional assays. When run alongside prazosin (Ki ~0.16–0.20 nM at α1A/B/C) or doxazosin (Ki ~2.7–7.5 nM) [1], any observed residual activity can be attributed to scaffold‑based interactions independent of the classical pharmacophore, helping to delineate pharmacophore‑specific vs. non‑specific quinazoline effects.

Scaffold‑Hopping Starting Point for Dual α1/AT1 Antagonist Design Programs

The 6,7‑dimethoxyquinazoline scaffold has been successfully explored for balanced dual α1‑ and AT1‑receptor antagonism, with compounds achieving pA2 values of 9.45 (α1) and 8.36 (AT1) [2]. The target compound's simplified 2‑ethylaminomethyl substituent and 4‑oxo core offer a synthetic entry point for systematic elaboration — installing arylpiperazine or bipiperidine motifs at the ethylamino terminus, or modifying the lactam functionality — enabling scaffold‑hopping SAR campaigns aimed at optimizing dual receptor modulation.

Physicochemical Comparator in Quinazoline Series Solubility and Formulation Studies

With a predicted cLogP ~0.8–1.2 (substantially lower than prazosin at ~1.5–2.0 and doxazosin at ~2.5–3.0) , and the presence of an additional hydrogen‑bond acceptor at C4 (carbonyl oxygen), this compound can serve as a low‑lipophilicity reference standard in solubility, permeability, and formulation screens of quinazoline‑based candidates. Its hydrochloride salt form ensures adequate aqueous solubility for in vitro assay preparation without requiring high DMSO concentrations.

Chemical Biology Tool for Profiling Quinazolinone‑Specific Off‑Target Interactions

The quinazolin‑4(3H)-one core is a recognized privileged scaffold in medicinal chemistry with reported activities spanning kinase inhibition, phosphodiesterase inhibition, and NMDA receptor antagonism [3]. Given the lack of published selectivity data for this specific derivative, it is positioned as a clean starting probe for broad‑panel off‑target profiling (e.g., CEREP/Panlabs panels, kinase selectivity screens) to establish the baseline polypharmacology of the 2‑ethylaminomethyl‑6,7‑dimethoxyquinazolin‑4(3H)-one chemotype before further structural optimization.

Quote Request

Request a Quote for 2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.